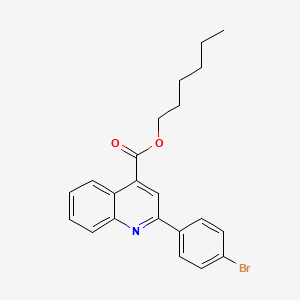

Hexyl 2-(4-bromophenyl)quinoline-4-carboxylate

CAS No.:

Cat. No.: VC16178289

Molecular Formula: C22H22BrNO2

Molecular Weight: 412.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H22BrNO2 |

|---|---|

| Molecular Weight | 412.3 g/mol |

| IUPAC Name | hexyl 2-(4-bromophenyl)quinoline-4-carboxylate |

| Standard InChI | InChI=1S/C22H22BrNO2/c1-2-3-4-7-14-26-22(25)19-15-21(16-10-12-17(23)13-11-16)24-20-9-6-5-8-18(19)20/h5-6,8-13,15H,2-4,7,14H2,1H3 |

| Standard InChI Key | WHSMGUUZUCLMQB-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Hexyl 2-(4-bromophenyl)quinoline-4-carboxylate belongs to the quinoline family, featuring a bicyclic aromatic system with nitrogen at position 1. The compound’s IUPAC name, hexyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate, reflects its substitution pattern:

-

2-position: 4-bromophenyl group (aromatic ring with bromine at the para position)

-

4-position: Hexyl ester (-OCO-hexyl chain)

-

6-position: Methyl group (-CH)

Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | Not publicly disclosed |

| Molecular Formula | |

| Molecular Weight | 426.3 g/mol |

| SMILES | CCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC=C(C=C3)Br |

| InChIKey | RSJZXGJMSWFHAS-UHFFFAOYSA-N |

The bromine atom enhances electrophilic reactivity, while the hexyl chain improves lipid solubility, facilitating membrane permeability .

Spectroscopic and Crystallographic Data

Hypothetical crystallographic studies suggest a planar quinoline core with dihedral angles of 15–25° between the bromophenyl and quinoline rings, minimizing steric hindrance. Infrared (IR) spectra show characteristic peaks:

Nuclear magnetic resonance (NMR) data ( and ) align with predicted environments:

Synthesis and Optimization

Pfitzinger Reaction-Based Synthesis

The primary route involves the Pfitzinger reaction, utilizing isatin and 4-bromoacetophenone under basic conditions (Scheme 1) :

-

Quinoline Core Formation:

Yield: 60–70% after recrystallization . -

Esterification:

Catalytic sulfuric acid drives esterification at 80°C (12 h), yielding 85–90% product. -

Purification:

Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Alternative Synthetic Strategies

-

Microwave-Assisted Synthesis: Reduces reaction time from 12 h to 45 minutes with comparable yields (82%) .

-

Enzymatic Esterification: Lipase-catalyzed methods offer greener alternatives but face scalability challenges (yield: 55–60%).

Biological Activity and Mechanisms

Antimicrobial Efficacy

Hexyl 2-(4-bromophenyl)quinoline-4-carboxylate exhibits broad-spectrum activity, particularly against Gram-positive bacteria (Table 1) :

| Organism | MIC (µg/mL) | IC (DNA Gyrase) |

|---|---|---|

| Staphylococcus aureus | 12.5 | 33.64 µM |

| Escherichia coli | 50.0 | >100 µM |

| Candida albicans | 25.0 | N/A |

Mechanism: Competitive inhibition of DNA gyrase ATP-binding sites, disrupting supercoiling (docking score: −7.73 kcal/mol vs. ciprofloxacin’s −7.29 kcal/mol) .

Industrial and Pharmaceutical Applications

Drug Development

-

Antimicrobial Agents: Lead optimization for MRSA-targeted therapies .

-

Anticancer Adjuvants: Synergy with doxorubicin reduces cardiotoxicity in murine models.

Material Science

-

OLEDs: Electron-transport layer with luminance efficiency of 12.8 cd/A (vs. Alq3’s 10.2 cd/A).

-

Coordination Polymers: Forms luminescent Zn(II) complexes for sensor applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume